molecular formula C26H31BBrNO5S B12993705 1-(5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one

1-(5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one

Cat. No.: B12993705
M. Wt: 560.3 g/mol
InChI Key: RUYYCAGRDNOZPF-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one is a complex organic compound that features a brominated indole core, a boronate ester group, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one typically involves multiple steps:

    Bromination of Indole: The indole core is brominated using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Formation of Boronate Ester: The brominated indole is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate to form the boronate ester.

    Tosylation: The indole derivative is tosylated using tosyl chloride and a base such as pyridine.

    Final Coupling: The final step involves coupling the tosylated boronate ester with 2,2-dimethylpropan-1-one under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products

    Oxidation: Oxidized derivatives of the indole core.

    Reduction: Reduced forms of the compound, potentially removing the bromine atom.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

1-(5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester group can also participate in reversible covalent bonding with diols, which is useful in sensor applications.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Shares the boronate ester group and bromine atom but has a pyridine core instead of an indole core.

    tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate: Contains a boronate ester group and a tert-butyl group but differs in the core structure.

Uniqueness

1-(5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one is unique due to its combination of a brominated indole core, a boronate ester group, and a tosyl group

Properties

Molecular Formula

C26H31BBrNO5S

Molecular Weight

560.3 g/mol

IUPAC Name

1-[5-bromo-1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C26H31BBrNO5S/c1-16-9-11-17(12-10-16)35(31,32)29-15-18(23(30)24(2,3)4)21-20(29)14-13-19(28)22(21)27-33-25(5,6)26(7,8)34-27/h9-15H,1-8H3

InChI Key

RUYYCAGRDNOZPF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C(=CN3S(=O)(=O)C4=CC=C(C=C4)C)C(=O)C(C)(C)C)Br

Origin of Product

United States

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